

Spectroscopic Data of (+/-)-Laureline: A Technical Overview

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Compound of Interest

Compound Name: (+/-)-Laureline

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This technical guide provides a comprehensive overview of the spectroscopic data for the aporphine alkaloid, **(+/-)-Laureline**. While a complete set of raw experimental data for **(+/-)-Laureline** is not readily available in publicly accessible databases, this document compiles its known properties and inferred spectroscopic characteristics based on the analysis of closely related aporphine alkaloids. This guide is intended to serve as a valuable resource for researchers involved in the isolation, characterization, and development of this and similar natural products.

Chemical and Physical Properties

Laureline is an aporphine alkaloid that has been reported in plant species such as *Laurelia novae-zelandiae*.^[1] Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₉ H ₁₉ NO ₃	[1]
Molecular Weight	309.4 g/mol	[1]
Exact Mass	309.13649347 Da	[1]
Monoisotopic Mass	309.13649347 Da	[1]

Spectroscopic Data

The following sections present the expected spectroscopic data for **(+/-)-Laureline** based on the general characteristics of aporphine alkaloids.

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of alkaloids. For **(+/-)-Laureline**, high-resolution mass spectrometry (HRMS) is expected to show a protonated molecule $[M+H]^+$ consistent with its exact mass.

Table 1: Expected Mass Spectrometry Data for **(+/-)-Laureline**

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	310.1438	Expected around this value
$[M+Na]^+$	332.1257	Expected around this value

Fragmentation Pattern: The fragmentation of aporphine alkaloids is influenced by the substitution pattern on their tetracyclic core. Common fragmentation pathways involve the loss of substituents from the nitrogen atom and benzylic cleavages.[\[2\]](#)

The IR spectrum of Laureline is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared (IR) Absorption Bands for **(+/-)-Laureline**

Wavenumber (cm^{-1})	Functional Group	Description
~3000-2800	C-H	Aliphatic C-H stretching
~1600, 1500, 1450	C=C	Aromatic ring stretching
~1250-1000	C-O	Aryl ether and methylenedioxy C-O stretching
~1040 and 940	-O-CH ₂ -O-	Characteristic methylenedioxy group absorptions

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts for **(+/-)-Laureline** are based on data from structurally similar aporphine alkaloids.[3][4]

Table 3: Expected ^1H NMR Spectral Data for **(+/-)-Laureline**

Proton	Expected Chemical Shift (δ , ppm)	Multiplicity
Aromatic Protons	6.5 - 8.0	s, d, m
H-6a	~3.5	dd
Methylene Protons	2.5 - 3.5	m
N-CH ₃	~2.5	s
O-CH ₃	~3.9	s
-O-CH ₂ -O-	~5.9 - 6.1	s, d

Table 4: Expected ^{13}C NMR Spectral Data for **(+/-)-Laureline**

Carbon	Expected Chemical Shift (δ , ppm)
Aromatic Carbons	100 - 150
C-6a	~60
Methylene Carbons	29 - 54
N-CH ₃	~43
O-CH ₃	~56
-O-CH ₂ -O-	~101

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aporphine alkaloids like **(+/-)-Laureline**.

- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.[3]
- Sample Preparation: The purified alkaloid is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 μ g/mL.[2]
- Analysis: The sample solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the protonated molecule $[M+H]^+$ as the precursor ion and subjecting it to collision-induced dissociation (CID).[2]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution of the compound on a salt plate (e.g., NaCl or KBr).
- Analysis: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ^1H and ^{13}C NMR spectra.
- Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).
- Analysis: Standard pulse sequences are used to acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon correlations.[\[5\]](#)

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like **(+/-)-Laureline**.

Workflow for Spectroscopic Analysis of (+/-)-Laureline

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Caption: General workflow for the isolation and spectroscopic characterization of (+/-)-Laureline.

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